Methyl 6-Amino-3-fluoropicolinate
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Overview
Description
Methyl 6-amino-3-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both an amino group and a fluorine atom on the pyridine ring imparts distinct reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, where an amino group is first introduced, followed by fluorination using a fluorinating agent . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-3-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 6-amino-3-fluoropyridine-2-carboxylate is used in several scientific research fields:
Chemistry: As a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a potential inhibitor for specific biological pathways.
Medicine: As a precursor for developing drugs with anticancer, antiviral, and antibacterial properties.
Industry: In the production of agrochemicals and materials science for developing new polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 6-amino-3-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate specific pathways, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-fluoropyridine-2-carboxylate: Similar structure but lacks the amino group, making it less reactive in certain chemical transformations.
Methyl 6-chloropyridine-2-carboxylate: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
Methyl 6-amino-3-fluoropyridine-2-carboxylate is unique due to the presence of both an amino group and a fluorine atom, which provides a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H7FN2O2 |
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Molecular Weight |
170.14 g/mol |
IUPAC Name |
methyl 6-amino-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10) |
InChI Key |
ZYSYLKICEMBHOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)N)F |
Origin of Product |
United States |
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